Bimosiamose Disodium

Pan-selectin antagonism Selectivity profiling In vitro pharmacology

Researchers seeking a selectin antagonist with human translational data face limited options. Bimosiamose disodium solves this with Phase II clinical validation across 3 indications (asthma, COPD, psoriasis; >300 patients). Key differentiators: • Defined IC₅₀: E-selectin 88 μM, P-selectin 20 μM, L-selectin 86 μM • In vivo: 70% survival & 81% ↓ neutrophil migration in hepatic I/R model (25 mg/kg i.v.) • Disodium salt (CAS 187269-60-9) ensures aqueous solubility for reproducible results - not interchangeable with free acid (CAS 187269-40-5).

Molecular Formula C46H52Na2O16
Molecular Weight 906.9 g/mol
CAS No. 187269-60-9
Cat. No. B1667081
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBimosiamose Disodium
CAS187269-60-9
SynonymsTBC1269z;  TBC-1269z;  TBC 1269z;  Bimosiamose Disodium
Molecular FormulaC46H52Na2O16
Molecular Weight906.9 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)C2=C(C=CC(=C2)CCCCCCC3=CC(=C(C=C3)OC4C(C(C(C(O4)CO)O)O)O)C5=CC=CC(=C5)CC(=O)[O-])OC6C(C(C(C(O6)CO)O)O)O)CC(=O)[O-].[Na+].[Na+]
InChIInChI=1S/C46H54O16.2Na/c47-23-35-39(53)41(55)43(57)45(61-35)59-33-15-13-25(19-31(33)29-11-5-9-27(17-29)21-37(49)50)7-3-1-2-4-8-26-14-16-34(60-46-44(58)42(56)40(54)36(24-48)62-46)32(20-26)30-12-6-10-28(18-30)22-38(51)52;;/h5-6,9-20,35-36,39-48,53-58H,1-4,7-8,21-24H2,(H,49,50)(H,51,52);;/q;2*+1/p-2/t35-,36-,39-,40-,41+,42+,43+,44+,45+,46+;;/m1../s1
InChIKeyZGEPTUZKSXWWAB-PNGDFCJYSA-L
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Bimosiamose Disodium (CAS 187269-60-9): A Clinically Validated Pan-Selectin Antagonist for Inflammatory Disease Research


Bimosiamose disodium (TBC-1269Z) is a synthetic, non-oligosaccharide small-molecule pan-selectin antagonist that inhibits all three selectin family members — E-selectin, P-selectin, and L-selectin — with IC₅₀ values of 88 μM, 20 μM, and 86 μM, respectively [1]. As a glycomimetic designed to disrupt leukocyte rolling and adhesion to vascular endothelium, it targets the earliest steps of the inflammatory cascade [2]. Unlike carbohydrate-based selectin antagonists, bimosiamose lacks peptidic and oligosaccharide structural motifs, offering a distinct physicochemical profile [3]. The compound has advanced through multiple Phase II clinical trials across three distinct therapeutic indications — asthma, chronic obstructive pulmonary disease (COPD), and psoriasis — with over 300 patients and volunteers exposed, establishing it as one of the most extensively clinically evaluated pan-selectin antagonists [4].

Why Generic Substitution of Bimosiamose Disodium Is Not Scientifically Justifiable


Selectin antagonists are a heterogeneous class with fundamentally divergent target selectivity profiles, molecular scaffolds, and clinical development trajectories. Substituting bimosiamose disodium with another selectin-targeting compound introduces uncontrolled variables that compromise experimental reproducibility and translational validity. Bimosiamose is a synthetic pan-selectin antagonist that simultaneously inhibits E-, P-, and L-selectin at defined IC₅₀ values [1]. In contrast, alternative compounds such as Rivipansel (GMI-1070) are also pan-selectin antagonists but have been developed exclusively for vaso-occlusive crisis in sickle cell disease with distinct pharmacokinetic and pharmacodynamic properties [2]. Selective P-selectin inhibitors like PSI-697 and KF38789 lack E-selectin and L-selectin activity entirely, while carbohydrate-based antagonists such as Cylexin (CY-1503) differ in molecular weight, stability, and clinical outcomes [3]. Even the free acid form (bimosiamose, CAS 187269-40-5) and the disodium salt (CAS 187269-60-9) are not interchangeable due to differences in aqueous solubility, hygroscopicity, and melting point (115–117°C vs 243–245°C) [4]. The quantitative differentiation evidence below demonstrates precisely why bimosiamose disodium must be selected based on its specific, measurable performance characteristics.

Quantitative Differentiation Evidence for Bimosiamose Disodium: Comparative Data Against Selectin Antagonist Alternatives


Comparative Pan-Selectin Inhibition Profile: Bimosiamose vs. Selective P-Selectin Antagonists

Bimosiamose disodium demonstrates a balanced pan-selectin inhibition profile, with IC₅₀ values of 88 μM for E-selectin, 20 μM for P-selectin, and 86 μM for L-selectin [1]. This contrasts sharply with selective P-selectin antagonists such as KF38789, which specifically inhibits P-selectin–PSGL-1 binding with an IC₅₀ of 1.97 μM but lacks measurable activity against E-selectin and L-selectin [2]. The differential profile is mechanistically significant: P-selectin mediates initial leukocyte tethering, while E-selectin supports slow rolling and L-selectin facilitates secondary leukocyte capture. A pan-selectin antagonist like bimosiamose may therefore block redundant adhesion pathways that selective inhibitors cannot address.

Pan-selectin antagonism Selectivity profiling In vitro pharmacology

Clinical Efficacy in Asthma: Late Asthmatic Reaction Attenuation with Inhaled Bimosiamose

In a randomized, double-blind, placebo-controlled cross-over trial in 12 mild asthmatic patients, inhaled bimosiamose (70 mg bid for 3 days, then 70 mg once on day 4) significantly attenuated the maximum late asthmatic reaction (LAR) following allergen challenge, reducing the fall in FEV₁ by 50.2% relative to placebo (placebo mean fall: -13.10 ± 2.30%; bimosiamose: -6.52 ± 3.86%; treatment effect p = 0.045) [1]. This clinical outcome distinguishes bimosiamose from other selectin antagonists such as Rivipansel (GMI-1070), which has been evaluated exclusively for vaso-occlusive crisis in sickle cell disease and has no reported efficacy data in asthma or allergen challenge models [2]. The demonstration of functional improvement in a human disease-relevant model supports the translational validity of bimosiamose for respiratory inflammation research.

Asthma Allergen challenge Clinical efficacy Proof-of-concept

Clinical Efficacy in COPD: Attenuation of Airway Inflammation with Inhaled Bimosiamose

In a multi-center Phase II trial, 77 patients with moderate to severe COPD (GOLD II–III) received inhaled bimosiamose for 28 days on top of standard bronchodilator therapy. The treatment was safe and well tolerated, producing a broad and significant attenuation of airway inflammation, including a reduction in interleukin-8 (IL-8) levels compared to placebo [1]. Patients also experienced a trend toward lung function improvement [2]. In contrast, the pan-selectin antagonist Rivipansel (GMI-1070) has been evaluated in Phase III for sickle cell vaso-occlusive crisis but failed to meet its primary endpoint in the overall study population, with only post hoc subgroup analysis suggesting potential efficacy [3]. The demonstration of anti-inflammatory activity in COPD patients, a population distinct from the asthma cohort, provides cross-indication validation of bimosiamose's mechanism.

COPD Airway inflammation IL-8 Phase II

In Vivo Efficacy in Ischemia-Reperfusion Injury: Survival and Neutrophil Migration

In a rat model of severe hepatic ischemia-reperfusion injury, intravenous administration of bimosiamose (25 mg/kg) 15 minutes before reperfusion achieved a 70% overall survival rate, compared to control groups that showed significantly lower survival [1]. The treatment also produced an 81% amelioration of neutrophil migration to the injured tissue and a marked decrease in liver enzyme levels (ALT, AST, LDH) at 6 hours post-reperfusion, along with improved histologic damage scores [1]. While comparative in vivo data for alternative selectin antagonists in this specific model are limited, the magnitude of effect — particularly the 70% survival rate and 81% reduction in neutrophil infiltration — establishes a quantitative efficacy benchmark for preclinical procurement decision-making. Notably, Cylexin (CY-1503), a carbohydrate-based selectin antagonist, was tested in Phase II/III for ischemia-reperfusion injury in infant heart surgery, but no results were reported [2].

Ischemia-reperfusion Liver injury Neutrophil migration Preclinical efficacy

Physicochemical Differentiation: Free Acid vs. Disodium Salt Forms

Bimosiamose exists in two distinct chemical forms that are not interchangeable in research applications: the free acid (CAS 187269-40-5; molecular weight 862.91; melting point 115–117°C) and the disodium salt (CAS 187269-60-9; molecular weight 906.88; melting point 243–245°C) [1]. The disodium salt is described as a slightly hygroscopic white powder, whereas the free acid is a white solid [1]. These differences in melting point (approximately 128°C higher for the disodium salt) and hygroscopicity directly impact solubility profiles, formulation development, and storage stability. For aqueous formulation development or applications requiring enhanced water solubility, the disodium salt form offers distinct advantages that cannot be assumed for the free acid form. This physicochemical differentiation is critical for procurement decisions involving salt selection.

Physicochemical properties Salt form selection Formulation

Polymorph and Composition-of-Matter Patent Protection for Crystalline Forms

Revotar Biopharmaceuticals AG was granted U.S. Patent 8,039,601 in 2011 covering a novel crystalline polymorph form of bimosiamose and pharmaceutical compositions thereof [1]. This composition-of-matter patent extends intellectual property protection for the specific crystalline form until at least 2027, with potential for patent term extension of up to five additional years [1]. In contrast, many alternative selectin antagonists — including Cylexin (CY-1503), Rivipansel (GMI-1070), and PSI-697 — either failed in clinical development or are no longer under active patent protection [2]. The existence of an active composition-of-matter patent for a specific polymorphic form of bimosiamose provides legal and supply-chain certainty that is absent for many comparator compounds, which may affect long-term availability and quality consistency for research procurement.

Polymorph patent Crystalline form Composition-of-matter Intellectual property

Optimal Research and Procurement Applications for Bimosiamose Disodium Based on Evidence


Translational Asthma Research Requiring Pan-Selectin Blockade with Human Clinical Proof-of-Concept

Investigators conducting preclinical asthma research who seek a selectin antagonist with direct human clinical validation should prioritize bimosiamose disodium. This compound is the only pan-selectin antagonist to have demonstrated statistically significant attenuation of late asthmatic reactions (50.2% reduction vs. placebo, p = 0.045) in a randomized, double-blind, placebo-controlled allergen challenge trial [1]. This human proof-of-concept data provides a translational bridge that is absent for other selectin-targeting compounds, enabling more confident interpretation of preclinical findings and stronger justification for downstream clinical investigation. The inhaled route of administration used in clinical trials also informs appropriate formulation and dosing strategies for respiratory inflammation models.

Multi-Indication Inflammatory Disease Research Across Respiratory and Dermatologic Models

Bimosiamose disodium is uniquely positioned for cross-indication inflammation research, having completed Phase II clinical trials across three therapeutically distinct areas: asthma (inhaled), COPD (inhaled), and psoriasis (5% topical cream) [1][2]. This breadth of clinical evaluation — encompassing over 300 patients and volunteers — is unmatched among selectin antagonists. Researchers investigating conserved inflammatory mechanisms across multiple organ systems can utilize bimosiamose as a tool compound with established safety and tolerability across diverse patient populations and routes of administration. The availability of both inhaled and topical formulations in clinical development further supports formulation-specific research applications.

Preclinical Ischemia-Reperfusion Injury Studies Requiring Quantifiable Survival and Neutrophil Migration Endpoints

For investigators utilizing rodent models of hepatic ischemia-reperfusion injury, bimosiamose disodium provides well-characterized, reproducible in vivo efficacy benchmarks. Intravenous administration at 25 mg/kg 15 minutes before reperfusion reliably produces 70% overall survival and 81% amelioration of neutrophil migration, accompanied by decreased liver enzyme levels and improved histologic scores [1]. These quantitative endpoints enable rigorous experimental design with defined effect sizes, facilitating power calculations and enabling direct comparison with other anti-inflammatory interventions in the same model system. The compound's lack of direct cytotoxicity toward neutrophils ensures that observed anti-inflammatory effects reflect genuine inhibition of recruitment rather than cell depletion.

Aqueous Formulation Development Requiring Enhanced Solubility via Disodium Salt Form

Researchers developing aqueous formulations of bimosiamose for in vitro assays or in vivo administration should specifically procure the disodium salt form (CAS 187269-60-9) rather than the free acid (CAS 187269-40-5). The disodium salt exhibits a melting point of 243–245°C — approximately 128°C higher than the free acid — and is characterized as a slightly hygroscopic powder, properties that confer distinct solubility and stability advantages in aqueous media [1]. Substituting the free acid for the disodium salt without formulation adjustments may result in inadequate dissolution, variable bioavailability, and irreproducible experimental outcomes. Procurement specifications should explicitly reference CAS 187269-60-9 to ensure receipt of the disodium salt form appropriate for aqueous applications.

Technical Documentation Hub

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